molecular formula C15H13N3S B387938 5-(2-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 174573-89-8

5-(2-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B387938
CAS No.: 174573-89-8
M. Wt: 267.4g/mol
InChI Key: FTNVVWLBVDOSPJ-UHFFFAOYSA-N
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Description

The chemical compound 5-(2-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a research-grade small molecule provided for scientific investigation. With the molecular formula C15H13N3S and a defined 1,2,4-triazole core structure , this compound is part of a class of heterocycles known for their significant pharmacological potential. Derivatives of the 1,2,4-triazole-3-thiol scaffold are extensively utilized in medicinal chemistry and drug discovery research. These compounds are frequently explored as key precursors for the development of novel therapeutic agents due to their versatile chemical reactivity, particularly at the thiol group. Scientific literature indicates that research on similar triazole-thiol hybrids focuses on evaluating a range of biological activities, including anti-inflammatory, antifungal, and antimicrobial properties . In silico studies of analogous structures suggest a favorable profile of pharmacological parameters and are often preliminarily classified as moderately to low-toxic substances, supporting their further investigation in early discovery research . This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers are responsible for conducting all necessary safety assessments and handling the material in accordance with their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

3-(2-methylphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S/c1-11-7-5-6-10-13(11)14-16-17-15(19)18(14)12-8-3-2-4-9-12/h2-10H,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNVVWLBVDOSPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=S)N2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Formation of Potassium Dithiocarbazinate :

    • 2-Methylphenylhydrazine (0.02 M) reacts with carbon disulfide (0.04 M) in aqueous potassium hydroxide (80 mL) under reflux for 3–4 hours.

    • The intermediate dithiocarbazinate precipitates upon acidification with concentrated hydrochloric acid.

  • Cyclization to Triazole-Thiol :

    • The dithiocarbazinate intermediate is refluxed with hydrazine hydrate (2 mL, 0.04 M) in water for 3 hours.

    • Hydrogen sulfide evolution is observed, followed by precipitation of the product upon cooling.

    • Recrystallization from ethanol yields the target compound (42% yield).

Characterization Data

  • Melting Point : 198–200°C.

  • IR Spectroscopy :

    • N–C–S stretch at 943 cm⁻¹.

    • N–N–C stretch at 1278 cm⁻¹.

    • S–H stretch at 696 cm⁻¹.

  • ¹H NMR :

    • Aromatic protons at δ 7.7 ppm (multiplet, 5H).

    • S–H proton at δ 14.6 ppm (singlet, 1H).

Alternative Route via Thioacetohydrazide Intermediates

A modified pathway reported for structurally related triazole-thiols involves thioacetohydrazide intermediates:

Synthesis Steps

  • Formation of Ethyl Thioacetate :

    • 4-Phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazole-3-thione reacts with ethyl chloroacetate in DMF/triethylamine to form ethyl 2-[(triazolyl)thio]acetate (80% yield).

  • Hydrazide Formation :

    • The ester intermediate is treated with hydrazine hydrate in propan-2-ol at 60°C, yielding the corresponding thioacetohydrazide (94% yield).

Adaptability to Target Compound

  • Substituting the phenylaminoethyl group with 2-methylphenyl could enable analogous synthesis.

  • Critical Parameters :

    • Solvent choice (DMF for reactivity, propan-2-ol for hydrazide formation).

    • Temperature control to prevent side reactions.

Comparative Analysis of Methods

Method Starting Materials Reagents/Conditions Yield Advantages
Dithiocarbazinate Cyclization2-Methylphenylhydrazine, CS₂KOH, HCl, reflux42%Scalable, uses inexpensive reagents.
Schiff Base Condensation4-Amino-triazole-thiol, AldehydeH₂SO₄, ethanol, reflux39%Introduces substituents selectively.
Thioacetohydrazide RouteTriazole-thione, ChloroacetateDMF, triethylamine, hydrazine80–94%High yields, versatile intermediates.

Optimization Strategies for Industrial Scaling

Challenges in Large-Scale Synthesis

  • Low Yields : Cyclization methods often yield <50%, necessitating solvent recovery systems.

  • Purification : Recrystallization from ethanol increases purity but reduces throughput.

Proposed Solutions

  • Catalyst Screening : Transition metal catalysts (e.g., CuI) may accelerate cyclization.

  • Flow Chemistry : Continuous flow reactors could improve heat transfer and reduce reaction times.

Mechanistic Insights

The formation of 5-(2-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol proceeds through:

  • Nucleophilic Attack : Hydrazine hydrate attacks the carbon disulfide-derived intermediate, forming the triazole ring.

  • Acid-Catalyzed Cyclization : Protonation of the hydrazine nitrogen facilitates ring closure.

  • Thiol Tautomerism : The thione form (C=S) equilibrates with the thiol form (S–H), stabilized by intramolecular hydrogen bonding .

Chemical Reactions Analysis

Types of Reactions

5-(2-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The phenyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazoles depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It exhibits antimicrobial, antifungal, and anticancer activities. It is being explored as a potential therapeutic agent for various diseases.

    Agriculture: It has been investigated for its potential use as a pesticide or herbicide due to its biological activity.

    Materials Science: The compound is studied for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(2-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens or cancer cells. The triazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to the inhibition of their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 5-(2-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol can be contextualized by comparing it with structurally analogous 1,2,4-triazole-3-thiol derivatives. Key variations in substituents, synthesis routes, and bioactivity are summarized below:

Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazole-3-thiol Derivatives

Compound Name & Substituents Key Modifications Biological Activity & Key Findings Reference
This compound - 2-Methylphenyl at C5
- Phenyl at C4
Anticoccidial: Moderate inhibition of α-glucosidase in Eimeria stiedae-infected rabbits (vs. toltrazuril) .
Anticancer: Potential DHFR inhibition inferred from structural similarity to Hassan et al.'s triazole-thiol derivatives .
5-(4-Methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol - 4-Methoxyphenyl at C5
- 2-Methylphenyl at C4
Antifungal: Demonstrated activity against Candida spp. via S-alkylation products .
Synthesis: Alkylation with cesium carbonate enhances yield .
5-(1H-Indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol - Indole at C5 Antimicrobial: Broad-spectrum activity against Streptococcus pyogenes, E. coli, and Candida albicans .
Cytotoxic: Dual inhibition of cancer cell lines via indole-triazole conjugates .
5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol - Nitrophenyl at C5
- Schiff base at N4
Antioxidant: Enhanced radical scavenging due to electron-withdrawing nitro group .
Thermal Stability: Improved via Schiff base formation .
3-(2-Bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles - Bromophenyl at C3
- Alkylthio at C5
Antimicrobial: Superior activity against Staphylococcus aureus and Aspergillus niger compared to non-brominated analogs .
Synthesis: Microwave-assisted alkylation improves efficiency .
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol - Pyrazole at C5 Antiradical: Moderate DPPH scavenging due to pyrazole’s electron-donating effects .

Key Insights from Comparative Analysis

Substituent Effects on Bioactivity: Electron-Donating Groups (e.g., methoxy, methyl): Enhance antifungal and anticoccidial activity by improving membrane penetration . Heteroaromatic Moieties (e.g., indole, pyrazole): Broaden activity spectra; indole derivatives show dual anticancer/antimicrobial effects .

Synthetic Flexibility :

  • S-Alkylation : Critical for modulating solubility and target affinity. For example, cesium carbonate-mediated alkylation in DMF yields stable thiolate intermediates .
  • Microwave-Assisted Synthesis : Reduces reaction time for bromophenyl derivatives from hours to minutes .

Biological Target Specificity :

  • The 2-methylphenyl group in the target compound may confer selectivity toward parasitic enzymes (e.g., α-glucosidase in Eimeria), whereas indole-containing analogs target bacterial DNA gyrase or fungal ergosterol biosynthesis .

Biological Activity

5-(2-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by various studies and data.

Chemical Structure and Properties

The compound features a triazole ring with a thiol group, which is known to enhance its reactivity and biological interactions. The structural formula can be represented as follows:

  • Chemical Formula : C15_{15}H14_{14}N3_3S
  • Molecular Weight : 270.35 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The thiol group can form covalent bonds with cysteine residues in enzymes, leading to inhibition of their activity.
  • Metal Ion Interaction : The triazole ring may chelate metal ions, which is crucial in modulating the activity of metalloenzymes.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound against various pathogens. For instance:

  • Study Findings : A series of derivatives were tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli.
MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans11
Aspergillus niger10

These results indicate that the compound has potential as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines:

  • Cell Lines Tested : HepG2 (liver cancer), MCF7 (breast cancer).

In vitro studies using the MTT assay demonstrated that the compound inhibited cell proliferation effectively.

Concentration (µg/mL)% Cell Viability (HepG2)% Cell Viability (MCF7)
3.259085
12.56065
504055

The data suggests a dose-dependent response where higher concentrations lead to reduced cell viability.

Structure–Activity Relationship (SAR)

The SAR studies indicate that substituents on the phenyl rings significantly influence biological activity. For example:

  • Electron-donating groups (like methyl) enhance activity compared to electron-withdrawing groups.
  • Compounds with multiple methyl groups showed improved potency against cancer cell lines.

Case Studies and Research Findings

  • Ultrasound-Assisted Synthesis : A study reported the synthesis of various triazole derivatives using ultrasound assistance, improving yields and reducing reaction times. The synthesized compounds were evaluated for their biological activities, confirming enhanced antimicrobial properties for those with methyl substitutions .
  • Comparative Studies : Research comparing different triazole derivatives highlighted that compounds similar in structure but lacking specific substituents exhibited significantly lower biological activity .

Q & A

Q. What are the standard synthetic routes for 5-(2-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol?

The compound is typically synthesized via a multi-step process:

  • Step 1 : Formation of hydrazinecarbothioamide intermediates (e.g., 2-isonicotinoyl-N-phenylhydrazinecarbothioamide) through condensation of thiosemicarbazides with appropriate carbonyl derivatives .
  • Step 2 : Cyclization in basic media (e.g., NaOH/ethanol) to form the triazole-thiol core .
  • Step 3 : Alkylation or functionalization using reagents like phenacyl bromide or 1-iodobutane to generate S-substituted derivatives . Yield optimization often involves reflux conditions and recrystallization from ethanol .

Q. How is the structure of this compound and its derivatives confirmed experimentally?

Structural confirmation employs:

  • Elemental analysis to verify stoichiometry .
  • IR spectroscopy to identify functional groups (e.g., S-H stretching at ~2500 cm⁻¹, C=N absorption at 1600–1650 cm⁻¹) .
  • ¹H-NMR for substituent position analysis (e.g., aromatic protons, methyl groups) .
  • Chromatography (TLC/HPLC) to confirm purity and individuality .

Advanced Research Questions

Q. How can alkylation reactions be optimized to enhance selectivity for S-substituted derivatives?

  • Reagent choice : Phenacyl bromides or 1-bromoethanones yield higher regioselectivity compared to aliphatic halides .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction rates .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes vs. 6–8 hours under reflux) and enhances yield .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency .

Q. What strategies resolve contradictions in pharmacological data across structurally similar derivatives?

  • Substituent effect analysis : Compare activity of derivatives with varying substituents (e.g., methoxy vs. halogen groups) to identify structure-activity relationships .
  • Molecular docking : Predict binding affinity to target proteins (e.g., enzymes, receptors) using software like AutoDock .
  • ADME modeling : Assess pharmacokinetic properties (absorption, distribution) to explain bioavailability discrepancies .
  • PASS Online prediction : Prioritize derivatives with predicted antimicrobial or antitumor activity for further testing .

Q. How can isomerism during synthesis be minimized, particularly in methoxyphenyl-substituted analogs?

  • Regioselective synthesis : Use directing groups (e.g., nitro or amino substituents) to control cyclization positions .
  • Chromatographic separation : Isolate isomers via column chromatography using gradients of ethyl acetate/hexane .
  • Crystallography : Single-crystal X-ray diffraction confirms regiochemistry in ambiguous cases .

Q. What computational methods validate the electronic and structural properties of this compound?

  • DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
  • NMR chemical shift prediction : Compare experimental ¹H/¹³C-NMR data with computed values (e.g., using Gaussian) .
  • IR vibrational analysis : Match experimental spectra with DFT-derived vibrational modes .

Methodological Considerations

  • Contradictory solubility data : Address discrepancies by testing in multiple solvents (DMSO, ethanol, water) under controlled pH .
  • Stability under storage : Monitor degradation via HPLC over time; store derivatives at -20°C in inert atmospheres .
  • Scalability challenges : Transition from batch to flow chemistry for high-yield, reproducible synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-(2-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

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